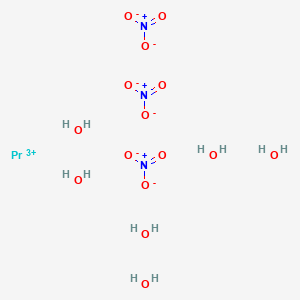

Praseodymium(III) nitrate hexahydrate

Overview

Description

Praseodymium(III) nitrate hexahydrate is a green, crystalline salt . It is also known as Praseodymium trinitrate hexahydrate . The compound is very hygroscopic and forms a hexahydrate . It is commonly used in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass .

Molecular Structure Analysis

The molecular structure of Praseodymium(III) nitrate hexahydrate is represented by the linear formula Pr(NO3)3·6H2O . The Pr(III) cation is ten-coordinated by the oxygen atoms of three bidentate nitrate anions and four water molecules .Chemical Reactions Analysis

Praseodymium(III) nitrate hexahydrate does not show phase transitions in the range of 233–328 K when the compound melts in its own water of crystallization . It is suggested that the thermal decomposition is a complex step-wise process .Physical And Chemical Properties Analysis

Praseodymium(III) nitrate hexahydrate is a green, crystalline salt . It is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . Like many trivalent nitrates, praseodymium nitrate has a low thermal decomposition temperature with onset temperature of 100 °C .Scientific Research Applications

Production of Electronic Components

Praseodymium(III) nitrate hexahydrate is commonly used in the production of electronic components, including ceramic capacitors and magnetic bubble memories . Its unique optical and electrical properties, such as its high dielectric constant and refractive index, make it a desirable material in the electronics industry .

Photochromic Glass Manufacturing

This compound is also used in the manufacturing of photochromic glass . The praseodymium ions in the glass can change their valence state under different light conditions, leading to a change in color. This makes the glass useful in applications like eyewear and windows that need to adjust to varying light conditions .

Dye-Sensitized Solar Cells

Praseodymium(III) nitrate hexahydrate can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .

Synthesis of High Entropy Lanthanide Oxysulfides

This compound can be used as a precursor to synthesize high entropy lanthanide oxysulfides . These are wide band gap semiconductors that have potential applications in optoelectronics and photonics .

Catalysts and Laboratory Reagent

Praseodymium(III) nitrate hexahydrate is also used as catalysts and laboratory reagent . It can be used in various chemical reactions to speed up the process or to produce specific products .

Solvothermal Process for Formation of Doped Lanthanide Oxysulfide

In addition, it is used in the solvothermal process for formation of doped lanthanide oxysulfide . This process is used to create materials with unique properties that can be used in various applications .

Precursor for Electrodeposition of Praseodymium Oxide

It is a precursor for the electrodeposition of praseodymium oxide for electrochemical applications . This process is used to create thin films of praseodymium oxide on various substrates .

Preparation of Ceramic Pigments and Mixed Conductors

Praseodymium(III) nitrate hexahydrate is a starting material for the preparation of ceramic pigments and mixed conductors . These materials have applications in ceramics, electronics, and energy storage .

Mechanism of Action

Target of Action

Praseodymium(III) nitrate hexahydrate is primarily used in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass . It is also used as a dopant to fabricate dye-sensitized solar cells . The addition of this rare earth compound enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .

Mode of Action

Praseodymium(III) nitrate hexahydrate interacts with its targets by altering their physical and chemical properties. For instance, when used as a dopant in solar cells, it narrows the band gap of photoanode materials, thereby enhancing the power conversion efficiency .

Biochemical Pathways

It is known that the compound plays a crucial role in the solvothermal process for the formation of doped lanthanide oxysulfide . This material has potential applications in phosphors, fluorescent display tubes, or heat transfer measurement .

Pharmacokinetics

It is known that the compound is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . This solubility suggests that the compound could be readily absorbed and distributed in an organism, although further studies are needed to confirm this.

Result of Action

The primary result of the action of Praseodymium(III) nitrate hexahydrate is the enhancement of the power conversion efficiency of solar cells when used as a dopant . Additionally, it contributes to the formation of doped lanthanide oxysulfide in a solvothermal process .

Action Environment

The action of Praseodymium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, the compound is known to have a low thermal decomposition temperature , suggesting that high temperatures could affect its stability and efficacy. Furthermore, it is hygroscopic and readily absorbs moisture from the air , indicating that humidity could also influence its action. Therefore, it is recommended to handle and store the compound in a well-ventilated area away from heat, sparks, open flames, and hot surfaces .

Safety and Hazards

Praseodymium(III) nitrate hexahydrate is classified as an oxidizing solid. It may intensify fire and cause skin and eye irritation. It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. It should be stored away from clothing and other combustible materials .

Future Directions

Praseodymium(III) nitrate hexahydrate is used in fluorescent display tubes and phosphors . It is also used in the ultrasonic synthesis of praseodymium molybdate . It can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials . It is also a precursor to synthesize high entropy lanthanide oxysulfides .

properties

IUPAC Name |

praseodymium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Pr/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXCECZPOWZKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166525 | |

| Record name | Praseodymium(III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Praseodymium(III) nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium(III) nitrate hexahydrate | |

CAS RN |

15878-77-0 | |

| Record name | Praseodymium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium(III) nitrate hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)